N-([2,4'-bipyridin]-3-ylmethyl)-2,4-dimethylthiazole-5-carboxamide
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Overview
Description
N-([2,4’-bipyridin]-3-ylmethyl)-2,4-dimethylthiazole-5-carboxamide is a complex organic compound that features a bipyridine moiety linked to a thiazole ring
Mechanism of Action
Target of Action
Similar compounds have been found to target mitogen-activated protein kinase 10 . This kinase plays a crucial role in cellular signaling pathways, regulating cell growth, differentiation, and apoptosis.
Mode of Action
It’s known that drugs typically interact with their targets, such as receptors or enzymes, to induce changes in cellular processes . The compound may bind to its target, altering its function and leading to changes in downstream cellular processes.
Biochemical Pathways
It’s known that drugs can influence various biochemical pathways, leading to changes in cellular metabolism and function . The compound may affect pathways related to its target, leading to downstream effects on cellular processes.
Pharmacokinetics
A similar compound has been described as having excellent central nervous system (cns) penetration and target engagement at the spinal cord with an average brain to plasma ratio of 20 in rat . These properties can significantly impact the bioavailability of the compound, influencing its therapeutic efficacy.
Result of Action
Drugs typically exert their effects by modulating cellular processes, leading to changes in cell function and behavior . The compound may induce changes in cellular processes related to its target, leading to observable effects at the molecular and cellular levels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target. Additionally, the compound’s action can be influenced by the specific characteristics of the biological environment in which it is present.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,4’-bipyridin]-3-ylmethyl)-2,4-dimethylthiazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the coupling of a bipyridine derivative with a thiazole carboxamide under specific conditions. For instance, the Suzuki cross-coupling reaction can be employed, where a bipyridine boronic acid reacts with a thiazole bromide in the presence of a palladium catalyst . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate in a solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-([2,4’-bipyridin]-3-ylmethyl)-2,4-dimethylthiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form bipyridine derivatives with altered electronic properties.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-([2,4’-bipyridin]-3-ylmethyl)-2,4-dimethylthiazole-5-carboxamide has diverse applications in scientific research:
Biology: The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme inhibition and protein-ligand interactions.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative used extensively in coordination chemistry.
4,4’-Bipyridine: Another bipyridine isomer with applications in supramolecular chemistry and materials science.
Thiazole derivatives: Compounds like 2-aminothiazole, which are used in pharmaceuticals and agrochemicals.
Uniqueness
N-([2,4’-bipyridin]-3-ylmethyl)-2,4-dimethylthiazole-5-carboxamide is unique due to its combined bipyridine and thiazole structure, offering a versatile platform for chemical modifications and applications. Its ability to form stable complexes with metals and interact with biological targets makes it a valuable compound in various research fields .
Properties
IUPAC Name |
2,4-dimethyl-N-[(2-pyridin-4-ylpyridin-3-yl)methyl]-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c1-11-16(23-12(2)21-11)17(22)20-10-14-4-3-7-19-15(14)13-5-8-18-9-6-13/h3-9H,10H2,1-2H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWODIFKODRMCQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NCC2=C(N=CC=C2)C3=CC=NC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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